molecular formula C8H6N4O2 B8539763 1-(3-Nitrophenyl)-1H-1,2,3-triazole

1-(3-Nitrophenyl)-1H-1,2,3-triazole

Cat. No. B8539763
M. Wt: 190.16 g/mol
InChI Key: JNQPJQVBUDUVTI-UHFFFAOYSA-N
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Patent
US07678815B2

Procedure details

1-(3-Nitro-phenyl)-1H-[1,2,3]triazole (9.66 g, 51 mmol) were dissolved in 300 ml methanol and 70 ml THF. Palladium on charcoal (10%, 500 mg) were added and the reaction mixture was stirred with a hydrogen balloon for 36 h. Palladium on charcoal was filtered off and washed with methanol. The solvent was evaporated off to yield the title compound (8.3 g, 100%) as an off-white solid, mp 71-73° C.
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[CH:14]=[CH:13][N:12]=[N:11]2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>CO.C1COCC1.[Pd]>[N:10]1([C:6]2[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][CH:7]=2)[CH:14]=[CH:13][N:12]=[N:11]1

Inputs

Step One
Name
Quantity
9.66 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1N=NC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Palladium on charcoal was filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off

Outcomes

Product
Name
Type
product
Smiles
N1(N=NC=C1)C=1C=C(C=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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